1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride
Description
This compound, also known as 6-methoxy Methylone (hydrochloride), is a synthetic cathinone derivative with the IUPAC name 1-(6-methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride . It features a methoxy-substituted benzodioxole ring and a methylamino side chain. The hydrochloride salt enhances stability and solubility. It has been identified as a novel psychoactive substance (NPS) and reported in legal contexts, such as its detection in France in 2016 under the name N-methyl-bk-MMDA-5 .
Properties
CAS No. |
2702151-27-5 |
|---|---|
Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-7(13-2)11(14)8-4-9(15-3)12-10(5-8)16-6-17-12;/h4-5,7,13H,6H2,1-3H3;1H |
InChI Key |
GNJPVPAVBRRRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C(=C1)OC)OCO2)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the methylamino group. Common synthetic routes may involve:
Pd-catalyzed arylation: This step is crucial for setting the benzo[d][1,3]dioxole framework.
Noyori asymmetric hydrogenation: This method is used to achieve excellent enantioselectivity.
Aza-Michael addition: This reaction introduces the methylamino group.
Bischler–Napieralski reaction: This step is used for cyclization.
N-arylation: This reaction is used to introduce the aryl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the cathinone family, characterized by a β-keto amphetamine backbone. Key structural differences among analogs include:
- Substituents on the aromatic ring : Position and type (e.g., methoxy, methylenedioxy).
- Amino side chain: Alkyl group variations (methyl, ethyl, tert-butyl, etc.).
Table 1: Structural Comparison of Selected Cathinones
Pharmacological and Physicochemical Properties
- Metabolic Stability : Methoxy groups are resistant to oxidative metabolism, which may prolong half-life compared to Methylone .
- Receptor Activity: The methylamino group favors serotonin (5-HT) release, while bulkier substituents (e.g., tert-butyl in MDPT) shift activity toward dopamine reuptake inhibition .
Table 2: Pharmacological Data (Estimated)
| Compound | logP | pKa (amine) | Half-Life (h) | Primary Activity |
|---|---|---|---|---|
| Target Compound | 2.1 | 8.9 | 6–8 | Mixed 5-HT/DA release |
| Methylone | 1.8 | 9.2 | 3–5 | Serotonergic dominance |
| Ethylone | 2.3 | 8.7 | 4–6 | Balanced 5-HT/DA release |
| MDPV | 3.5 | 7.8 | 8–10 | Dopaminergic dominance |
Legal and Regulatory Status
Analytical Differentiation
Enantioselectivity Studies
- Cyclodextrin-based capillary electrophoresis separates enantiomers of cathinones, including the target compound, revealing stereospecific receptor interactions .
Biological Activity
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and is part of the broader category of synthetic cathinones. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
- Molecular Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- CAS Number : 199742-55-7
- SMILES Notation : c1(cc(c2c(c1)OCO2)OC)C(C(C)NC)=O
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 239.25 g/mol |
| CAS Number | 199742-55-7 |
| LogP | 1.477 |
| PSA | 47.92 |
The biological activity of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride primarily involves interactions with neurotransmitter systems, particularly those related to dopamine and serotonin. It is hypothesized that the compound may act as a stimulant by increasing the release of these neurotransmitters in the brain.
Pharmacological Studies
Recent studies have focused on the pharmacological effects of this compound, particularly its stimulant properties. For example:
- Stimulant Activity : Research indicates that compounds similar to this one exhibit stimulant effects comparable to those of traditional amphetamines. These effects are mediated through the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine and norepinephrine.
Case Study 1: Neuropharmacological Effects
In a controlled study involving animal models, the administration of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one resulted in increased locomotor activity and heightened response to stimuli, suggesting significant stimulant properties. The results indicated that the compound could potentially be used in treating conditions associated with low energy or motivation.
Case Study 2: Toxicological Assessment
A toxicological assessment revealed that while the compound exhibits potent stimulant effects, it also poses risks for neurotoxicity at high doses. Long-term exposure studies are necessary to fully understand its safety profile and potential for addiction.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related substances:
| Compound Name | CAS Number | Stimulant Activity | Toxicity Level |
|---|---|---|---|
| 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one | 199742-55-7 | High | Moderate |
| Methamphetamine | 537-46-2 | Very High | High |
| Methylone | 20199-17-5 | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
